

Validating AMG 900 Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: AMG 900

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This guide provides a comprehensive comparison of methods to validate the cellular target engagement of **AMG 900**, a potent pan-Aurora kinase inhibitor. We present supporting experimental data, detailed protocols for key assays, and objective comparisons with alternative approaches.

AMG 900 is an orally bioavailable small molecule that inhibits Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2] Dysregulation of these kinases is a common feature in many cancers, making them attractive therapeutic targets.[3] Validating that a compound like **AMG 900** reaches and interacts with its intended targets within a complex cellular environment is a critical step in preclinical and clinical development.

Comparative Analysis of Target Engagement Methodologies

The two primary methods for confirming **AMG 900**'s engagement of Aurora kinases in cells are the analysis of substrate phosphorylation, particularly phospho-Histone H3 (Ser10), and the Cellular Thermal Shift Assay (CETSA). Each offers distinct advantages and provides complementary evidence of target interaction.

Methodology	Principle	Key Advantages	Key Disadvantages
Phospho-Histone H3 (Ser10) Inhibition Assay	Measures the phosphorylation status of a direct downstream substrate of Aurora B kinase. Inhibition of this phosphorylation event is a direct biomarker of target engagement and enzymatic inhibition.[3][4][5][6]	- Direct measure of kinase activity inhibition- High-throughput capabilities (Flow Cytometry, LSC)- Well-established and validated biomarker for Aurora B inhibitors[4][5]- Can be assessed in preclinical models and clinical biopsies[5]	- Indirect measure of target binding- Primarily reflects Aurora B inhibition, less so for Aurora A or C- Signal is cell cycle-dependent (mitotic cells)
Cellular Thermal Shift Assay (CETSA)	Based on the principle that drug binding to a target protein increases its thermal stability.[7][8][9][10] This shift in the melting curve of the protein upon heating is a direct indication of target engagement.	- Direct, label-free evidence of physical binding to the target protein in a cellular environment[10]- Can be applied to all Aurora kinases (A, B, and C)- Can be adapted for high-throughput screening	- Technically more demanding than Western blotting- Requires specific antibodies for each target- May not be suitable for all protein targets

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of **AMG 900** against the three Aurora kinase isoforms, providing a quantitative measure of its potency. For comparison, data for other well-characterized Aurora kinase inhibitors are also included.

Compound	Target(s)	Aurora A IC50 (nM)	Aurora B IC50 (nM)	Aurora C IC50 (nM)	Reference
AMG 900	Pan-Aurora	5	4	1	[1] [11] [12]
Alisertib (MLN8237)	Aurora A selective	1.2	396.5	-	[1]
Barasertib (AZD1152- HQPA)	Aurora B selective	>1000x selectivity for B over A	-	-	[13]
Danuserib (PHA- 739358)	Pan-Aurora	13	79	61	[3]

Experimental Protocols

Phospho-Histone H3 (Ser10) Inhibition Assay via Western Blotting

This protocol details the steps to assess the inhibition of Histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B, in cells treated with **AMG 900**.

Materials:

- Cell culture reagents
- **AMG 900**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

- Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-total Histone H3
- Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of **AMG 900** (or vehicle control) for a specified time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.

- Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Histone H3 as a loading control.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to confirm the direct binding of **AMG 900** to Aurora kinases in intact cells.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Cell culture reagents
- **AMG 900**
- PBS with protease inhibitors
- PCR tubes or plates
- Thermal cycler
- Centrifuge
- Reagents for protein quantification and Western blotting (as above)
- Primary antibodies against Aurora A, Aurora B, and Aurora C

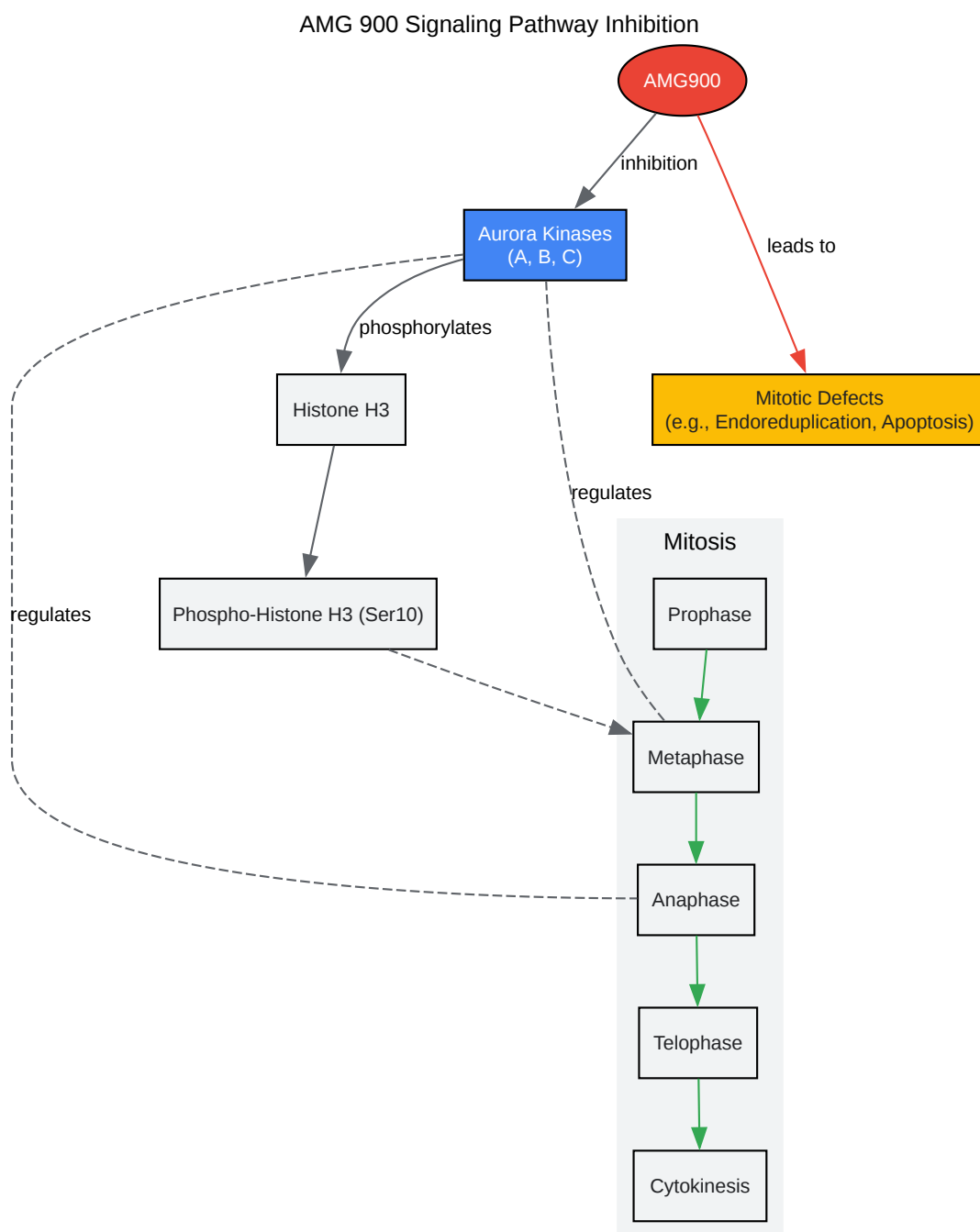
Procedure:

- Cell Treatment: Treat cultured cells with **AMG 900** or vehicle control at the desired concentration for a specific duration.
- Heating:
 - Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
 - Aliquot the cell suspension into PCR tubes.

- Heat the samples to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes). A typical temperature range would be 40-70°C.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
- Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
- Analysis of Soluble Fraction:
 - Collect the supernatant containing the soluble proteins.
 - Analyze the amount of soluble Aurora kinase A, B, or C at each temperature point by Western blotting.
- Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the **AMG 900**-treated samples compared to the control indicates target engagement.

Visualizing Pathways and Workflows

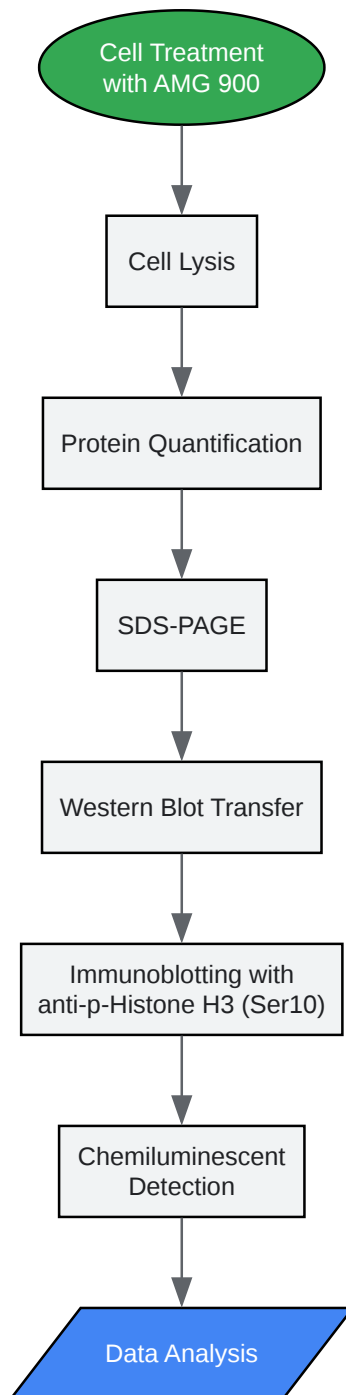
To further clarify the mechanisms and procedures, the following diagrams are provided.



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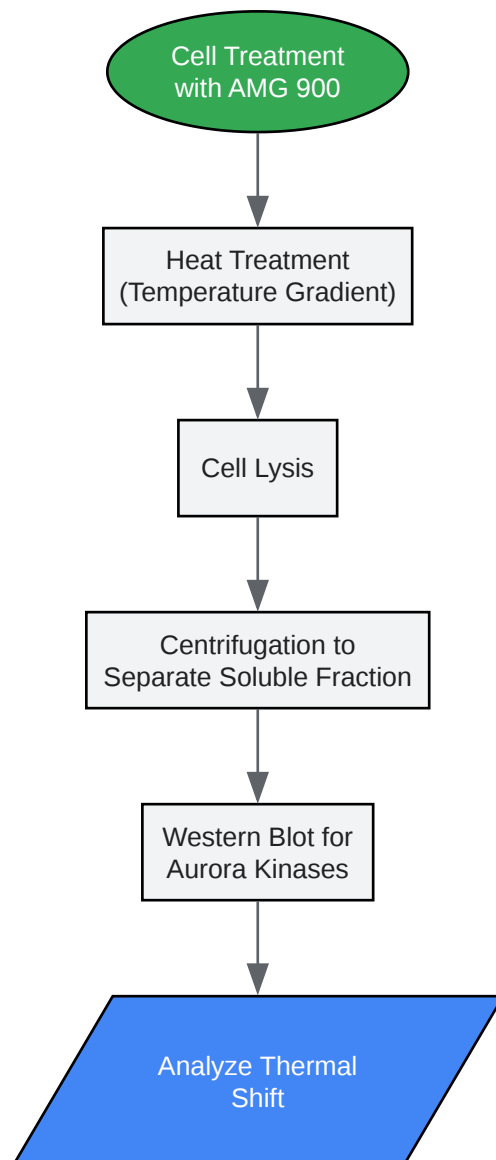
Caption: Inhibition of Aurora Kinases by **AMG 900** disrupts mitosis.

Phospho-Histone H3 Inhibition Assay Workflow

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Caption: Western blot workflow for p-Histone H3.

Cellular Thermal Shift Assay (CETSA) Workflow



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Caption: CETSA experimental workflow.

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